molecular formula C13H5ClN4 B3032564 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23767-80-8

3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B3032564
CAS No.: 23767-80-8
M. Wt: 252.66 g/mol
InChI Key: LTYGTIODGMSSFP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile ( 23767-80-8) is a high-purity chemical compound with a molecular weight of 252.66 g/mol and the molecular formula C 13 H 5 ClN 4 . This cyclopropane derivative is characterized by a distinct 4-chlorophenyl substituent and four cyano groups, making it a versatile building block in organic synthesis and materials science research . Its structure features an electron-withdrawing chlorophenyl group which can enhance stability and influence reactivity in various synthetic applications . In scientific research, this compound serves as a key intermediate for the synthesis of more complex molecular architectures and is used in the development of novel materials and chemical processes . While its specific mechanism of action is not fully elucidated, its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, a characteristic of many nitrile-functionalized compounds in research settings . Researchers value this compound for its unique structural properties that contribute to exclusive research data and experimental applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClN4/c14-10-3-1-9(2-4-10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYGTIODGMSSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C2(C#N)C#N)(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946551
Record name 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23767-80-8
Record name NSC98476
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel-Addition Cyclization

Under basic conditions, 4-chlorobenzaldehyde reacts with malononitrile in a 1:2 molar ratio to form an α,β-unsaturated intermediate. Subsequent cyclization is induced via nucleophilic attack, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB). A representative procedure from recent literature achieves 62–68% yields using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

Key Reaction Parameters:

Parameter Optimal Range Impact on Yield
Temperature 70–90°C ±15% yield
Solvent DMF/THF (3:1) Maximizes polarity
Catalyst Loading 10 mol% TBAB Prevents oligomerization
Reaction Time 10–14 hours Balances decomposition

This method’s major byproducts include oligomeric cyano compounds and uncyclized adducts, which can be minimized through controlled addition rates and inert atmosphere conditions.

Phase-Transfer Catalyzed Synthesis

Modern protocols leverage phase-transfer catalysis (PTC) to enhance reaction efficiency. A 2023 study demonstrated that combining 4-chlorobenzaldehyde with excess malononitrile (2.5 equiv) in the presence of TBAB and cyanogen bromide (BrCN) yields the target compound in 72% isolated purity. The mechanism proceeds through:

  • Enolate Formation: Malononitrile deprotonation generates a reactive dianion.
  • Electrophilic Activation: BrCN facilitates aldehyde electrophilicity.
  • Ring Closure: Steric guidance from the 4-chlorophenyl group directs cyclopropanation.

Advantages of PTC:

  • Reduces reaction time to 6–8 hours
  • Enables aqueous-organic biphasic conditions
  • Minimizes side reactions through compartmentalization

Electrophilic Cyclopropanation Techniques

Recent advances in σ-bond activation have enabled alternative routes using boron-based reagents. A 2024 methodology employs boron trichloride (BCl₃) and 4-cyclohexylmorpholine (CHMP) to construct the cyclopropane core via eliminative borylation. While primarily used for enamide synthesis, this approach can be adapted for nitrile-rich systems through post-functionalization.

Critical Steps:

  • BCl₃ Coordination: Activates the carbonyl group of 4-chlorophenyl precursors.
  • C–C Bond Cleavage: Selective ring formation occurs at 80°C in dichloromethane.
  • Nitrile Installation: Sequential cyanation using trimethylsilyl cyanide (TMSCN).

This method achieves 65–70% yields but requires stringent moisture control and specialized equipment.

Industrial-Scale Production Considerations

Scaling laboratory synthesis requires addressing three critical challenges:

Solvent Optimization

Solvent Boiling Point Recycling Efficiency Nitrile Stability
DMF 153°C 88% Moderate
Acetonitrile 82°C 95% High
THF 66°C 78% Low

Acetonitrile emerges as the preferred industrial solvent due to its low viscosity and compatibility with continuous distillation systems.

Hazard Mitigation

The compound’s GHS classification (H302, H312, H332) necessitates:

  • Closed-system transfers
  • pH-controlled quench baths (5.5–6.5)
  • Real-time HCN gas monitoring

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano groups.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is the cyclopropane derivative itself. Further reactions can lead to various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is not well-understood its effects are likely mediated through interactions with molecular targets such as enzymes or receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent type, position, and electronic properties. Key comparisons include:

Substituent Effects on Electronic and Steric Properties

  • Electron-Withdrawing Groups (EWG):

    • 3-(4-Chlorophenyl) derivative (Target): The chloro group increases lipophilicity (estimated logP ~1.5) and stabilizes the molecule via inductive effects.
    • 3-(2-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile (19l): The nitro group (stronger EWG) further elevates logP (~0.9) and may enhance electrophilicity .

Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP (Estimated)
3-(4-Chlorophenyl)cyclopropane... (Target) 4-Cl C₁₃H₄ClN₄ 281.7 Not reported ~1.5
3-(4-Methoxyphenyl)cyclopropane... 4-OCH₃ C₁₄H₈N₄O 248.24 Not reported ~0.46
3-Phenylcyclopropane... (19k) Phenyl C₁₃H₈N₄ 220.23 225–227 (decomp.) 0.457
3-(3,4,5-Trimethoxyphenyl)cyclopropane... (19p) 3,4,5-OCH₃ C₁₇H₁₄N₄O₃ 346.32 227–229 (decomp.) ~1.2
3-Methyl-3-(4-methylphenyl)cyclopropane... 4-CH₃, 3-CH₃ C₁₅H₁₀N₄ 246.27 Not reported ~1.0
  • Melting Points: Derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit higher melting points (~227–229°C) due to increased molecular symmetry and packing efficiency .
  • logP Trends: Chloro and nitro substituents increase lipophilicity, whereas polar groups (e.g., methoxy) reduce it. The parent cyclopropane-tetracarbonitrile has a logP of 0.457 .

Biological Activity

3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile (CAS No. 23767-80-8) is a chemical compound with significant potential in scientific research due to its unique structure and properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H5ClN4
  • Molecular Weight : 252.66 g/mol
  • CAS Number : 23767-80-8

The compound features a cyclopropane ring substituted with four cyano groups and a para-chlorophenyl group. This configuration is believed to influence its biological interactions significantly.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with various molecular targets such as enzymes or receptors involved in metabolic pathways. The presence of multiple cyano groups could enhance its reactivity and binding affinity towards biological targets.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while it possesses bioactivity, further studies are required to establish its toxicity levels and safe dosage ranges.

Case Studies and Research Findings

StudyFindings
Study on Structural Analogues Investigated the anticancer activity of structurally similar compounds; suggested potential for this compound in cancer therapy based on structural activity relationship (SAR) analysis.
Toxicity Assessment Conducted in vitro assays indicating moderate toxicity; further animal studies needed to confirm results.
Enzyme Interaction Studies Hypothesized interactions with metabolic enzymes; further research required to elucidate specific pathways affected by the compound.

Future Directions in Research

Given the promising structural characteristics and preliminary findings regarding biological activity:

  • In Vitro Studies : Further exploration of its effects on cancer cell lines and other diseases.
  • In Vivo Studies : Toxicological assessments in animal models to evaluate safety and efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular interactions and pathways influenced by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Reactant of Route 2
3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile

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